

Commercial Suppliers and Technical Guide for Palmitoleic Acid-d14

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Compound of Interest

Compound Name: Palmitoleic Acid-d14

Cat. No.: B594036

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An In-depth Technical Resource for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability and technical specifications of **Palmitoleic Acid-d14**, a deuterated internal standard crucial for the accurate quantification of palmitoleic acid in various biological matrices. It is intended for researchers, scientists, and professionals involved in drug development and metabolic research.

Introduction to Palmitoleic Acid-d14

Palmitoleic acid (16:1n7) is an omega-7 monounsaturated fatty acid that has garnered significant interest for its role as a lipokine, a lipid hormone that communicates between tissues to regulate metabolic homeostasis. It is associated with improved insulin sensitivity and reduced inflammation.[1][2][3] **Palmitoleic Acid-d14** serves as an essential tool for researchers, enabling precise and accurate measurement of endogenous palmitoleic acid levels through mass spectrometry-based techniques. The deuterium labels provide a distinct mass shift, allowing for clear differentiation from the naturally occurring analyte.

Commercial Availability

Several reputable chemical suppliers offer **Palmitoleic Acid-d14** for research purposes. The following table summarizes the key information for sourcing this internal standard.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Form
Cayman Chemical	Palmitoleic Acid-d14	184708-66-5	C ₁₆ H ₁₆ D ₁₄ O ₂	268.4	≥99% deuterated forms (d ₁ -d ₁₄)	Solution in ethanol
Santa Cruz Biotechnology	Palmitoleic Acid-d14	184708-66-5	C ₁₆ H ₁₆ D ₁₄ O ₂	268.41	-	-

Note: Product specifications and availability are subject to change. Please refer to the supplier's website for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of **Palmitoleic Acid-d14** is provided in the table below.

Property	Value	Source
IUPAC Name	(9Z)-hexadecenoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14 acid	[4][5]
Synonyms	FA 16:1-d14, 9-cis-Hexadecenoic Acid-d14, n-7 Palmitoleate-d14	
Appearance	Solution in ethanol	
Storage Temperature	-20°C	
Stability	≥ 1 year at -20°C	

Experimental Protocols

The accurate quantification of palmitoleic acid in biological samples is critical for understanding its physiological roles. The use of a deuterated internal standard like **Palmitoleic Acid-d14** is a standard practice in mass spectrometry-based lipidomics.

Protocol: Quantification of Palmitoleic Acid in Plasma using GC-MS

This protocol outlines a general procedure for the extraction and analysis of fatty acids from plasma, utilizing a deuterated internal standard.

1. Sample Preparation and Lipid Extraction:

- To a known volume of plasma (e.g., 100 μ L), add a precise amount of **Palmitoleic Acid-d14** internal standard solution.
- Add a mixture of chloroform:methanol (2:1, v/v) to the plasma sample for lipid extraction.
- Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.

2. Fatty Acid Methylation:

- To the dried lipid extract, add a solution of 14% boron trifluoride in methanol.
- Heat the mixture at 100°C for 30 minutes to convert the fatty acids to their fatty acid methyl esters (FAMES).
- After cooling, add water and hexane to the mixture.
- Vortex and centrifuge to separate the phases.
- Collect the upper hexane layer containing the FAMES.
- Dry the hexane extract under nitrogen.

3. GC-MS Analysis:

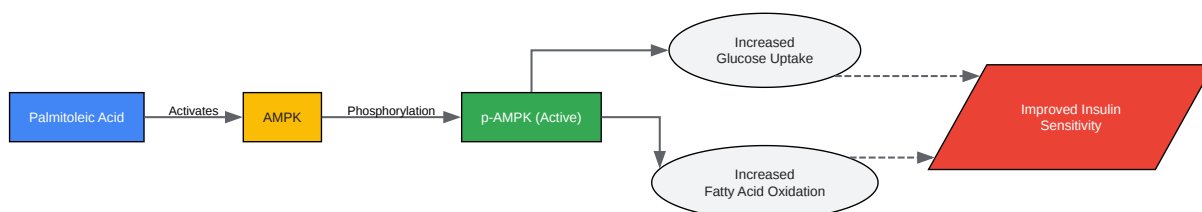
- Reconstitute the dried FAMES in a suitable solvent (e.g., hexane).
- Inject an aliquot of the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
- The GC separates the different FAMES based on their volatility and interaction with the column stationary phase.
- The mass spectrometer detects and quantifies the FAMES based on their mass-to-charge ratio.
- The concentration of endogenous palmitoleic acid is determined by comparing the peak area of its corresponding FAME to the peak area of the **Palmitoleic Acid-d14** FAME internal standard.

Signaling Pathways of Palmitoleic Acid

Palmitoleic acid has been shown to exert its metabolic effects through the activation of key signaling pathways, primarily involving AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPAR α).

AMPK Activation Pathway

Palmitoleic acid is known to activate AMPK, a central regulator of cellular energy homeostasis. Activation of AMPK in tissues like skeletal muscle and liver leads to increased glucose uptake and fatty acid oxidation, contributing to improved insulin sensitivity.

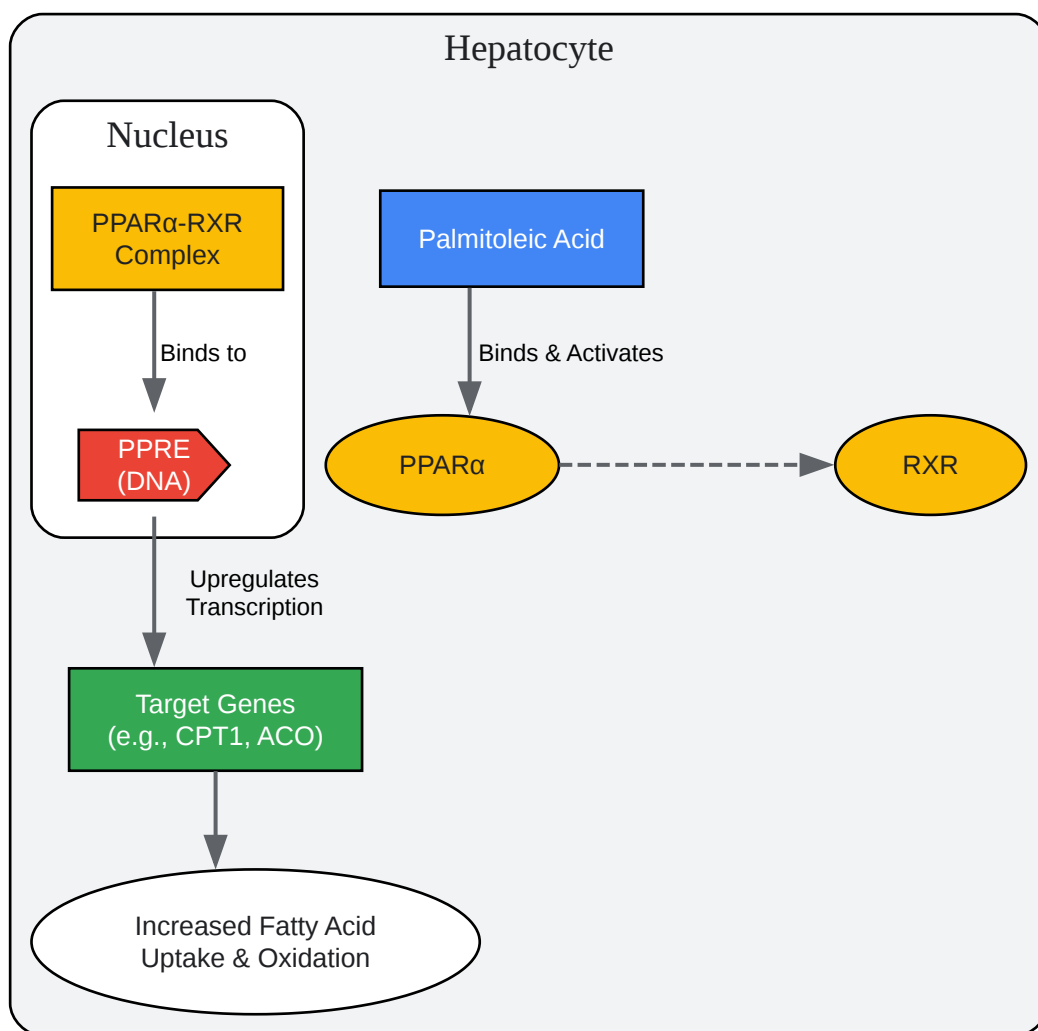


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Palmitoleic acid activates AMPK, leading to beneficial metabolic effects.

PPAR α Signaling Pathway

Palmitoleic acid can also activate PPAR α , a nuclear receptor that plays a critical role in the regulation of lipid metabolism. PPAR α activation by palmitoleic acid in the liver stimulates the expression of genes involved in fatty acid uptake and oxidation.

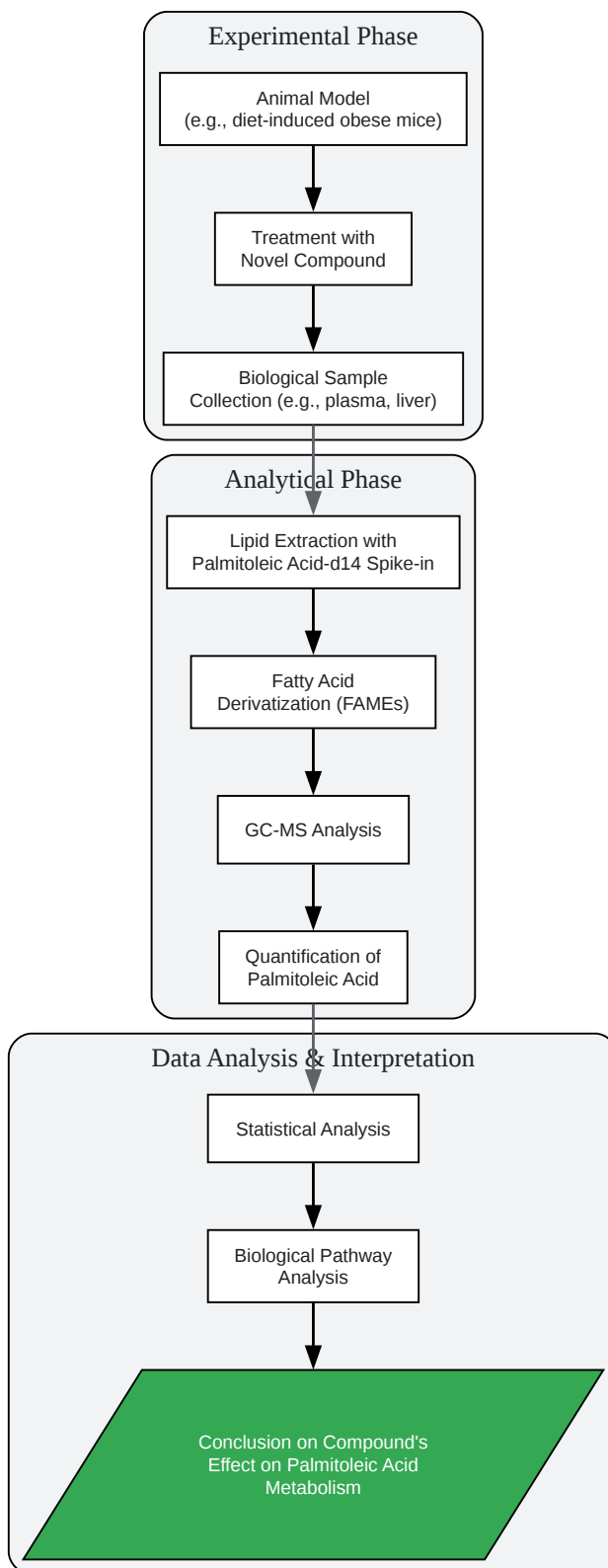


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Palmitoleic acid activates the PPAR α signaling pathway in hepatocytes.

Logical Workflow for a Typical Research Application

The following diagram illustrates a typical workflow for a research study investigating the effects of a novel compound on palmitoleic acid metabolism.



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A typical research workflow utilizing **Palmitoleic Acid-d14**.

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